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molecular formula C8H6FNS B1596729 2-Fluoro-4-methylphenyl isothiocyanate CAS No. 864350-17-4

2-Fluoro-4-methylphenyl isothiocyanate

Cat. No. B1596729
M. Wt: 167.21 g/mol
InChI Key: YIAWVEYKLJFZBS-UHFFFAOYSA-N
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Patent
US07973030B2

Procedure details

Thiophosgen (4.0 mL) (supplied from Aldrich) was added dropwise to a solution of 2-fluoro-4-methylaniline (6.31 g) (supplied from Aldrich) in 70 mL of chloroform under ice cooling, and subsequently 15 mL of triethylamine was added dropwise thereto at the same temperature. The reaction solution was stirred at room temperature overnight. Then 70 mL of 1 N hydrochloric acid was added thereto, and the mixture was separated into two liquid phases. The organic layer was washed with 70 mL of water, dried on sodium sulfate anhydrate and subsequently concentrated The residue was applied onto the silica gel column and eluted with hexane, to yield 7.72 g of the title compound.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:7]=1[NH2:8].C(N(CC)CC)C.Cl>C(Cl)(Cl)Cl>[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:7]=1[N:8]=[C:1]=[S:2]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
6.31 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was separated into two liquid phases
WASH
Type
WASH
Details
The organic layer was washed with 70 mL of water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated The residue
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 7.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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